KX2-391 dihydrochloride, also known as tirbanibulin, is a synthetic small molecule studied for its potential in cancer research and treatment of actinic keratosis [, ]. Its unique mechanism of action, targeting both Src kinase signaling and tubulin polymerization, has made it a subject of significant scientific interest [, ].
KX2-391 dihydrochloride, also known as tirbanibulin, is a novel compound recognized for its dual inhibitory effects on Src kinase and tubulin polymerization. It has garnered attention in the field of oncology due to its potential applications in treating various cancers. The compound was approved by the U.S. Food and Drug Administration for the topical treatment of actinic keratosis, a precancerous skin condition. KX2-391 has shown promise in inhibiting cancer cell proliferation across different types of malignancies, particularly those resistant to existing therapies.
KX2-391 dihydrochloride is derived from a series of synthetic modifications aimed at enhancing the efficacy of Src kinase inhibitors. It was developed through a collaborative effort among researchers focused on cancer therapeutics, leading to its identification as a significant candidate for clinical use .
KX2-391 falls under the category of kinase inhibitors, specifically targeting Src kinase and influencing tubulin dynamics. This classification positions it as a critical player in the modulation of oncogenic signaling pathways, making it relevant in cancer research and treatment strategies.
The synthesis of KX2-391 dihydrochloride involves several key steps that transform precursor compounds into the final product. The process typically begins with 4-nitrophenylacetic acid, which undergoes a series of reactions including:
The synthesis can be optimized for different scales, including intermediate-scale reactions suitable for laboratory or industrial applications. This flexibility allows for adjustments based on yield requirements and resource availability .
The molecular formula for KX2-391 is . Its structure features multiple aromatic rings and functional groups that contribute to its biological activity.
The compound exhibits a complex arrangement that facilitates interaction with target proteins involved in cancer progression .
KX2-391 dihydrochloride participates in various chemical reactions primarily associated with its mechanism of action against cancer cells. These include:
The inhibition of these targets leads to apoptosis in sensitive cancer cell lines, highlighting the compound's potential as a therapeutic agent.
KX2-391 exerts its anticancer effects through two primary mechanisms:
In vitro studies have demonstrated that KX2-391 effectively induces cytotoxicity in several leukemia cell lines at low concentrations (IC50 values ranging from 0.96 µM to 4.23 µM) .
KX2-391 dihydrochloride is typically presented as a solid compound with specific solubility characteristics:
Key chemical properties include:
KX2-391 dihydrochloride has several significant applications in scientific research and clinical practice:
The development of KX2-391 emerged from systematic efforts to overcome limitations of ATP-competitive kinase inhibitors, which often exhibit limited specificity and acquired resistance. Initial research focused on Src homology 2 (SH2) and SH3 domain inhibitors but shifted toward peptide-substrate site targeting due to higher selectivity potential. KX2-391 was discovered via iterative molecular modeling and proof-of-concept compound synthesis, culminating in a peptidomimetic scaffold optimized for binding the Src peptide substrate pocket [4].
Early in vitro screening revealed unexpected tubulin polymerization inhibition alongside Src inhibition (GI₅₀ = 9–60 nM across cancer cell lines) [1] [8]. This dual mechanism was subsequently validated through kinetic assays showing concurrent suppression of Src autophosphorylation (Tyr419) and microtubule assembly [4]. Clinical translation advanced rapidly:
Table 1: Key Milestones in KX2-391 Development
Phase | Indication | Key Findings | Reference |
---|---|---|---|
Preclinical | Hepatic cancer | GI₅₀ = 9–60 nM in HCC cell lines; dual Src/tubulin inhibition | [1] |
Phase I | Solid tumors | Established MTD; reduced Src activity in biopsies | [4] |
Phase III | Actinic keratosis | 100% lesion clearance in 44% of patients (5-day treatment) | [7] |
Phase I (ongoing) | Glioblastoma | 30% long-term remission in murine models | [4] |
KX2-391’s distinct mechanism arises from its selective binding to Src’s peptide-substrate site rather than the ATP-binding pocket. Structural analysis reveals:
This dual binding is concentration-dependent:
Table 2: Structural and Mechanistic Comparison to ATP-Competitive Inhibitors
Feature | KX2-391 | ATP-Competitive Inhibitors (e.g., Dasatinib) |
---|---|---|
Binding Site | Peptide-substrate pocket | ATP-binding pocket |
Specificity | Higher selectivity for Src | Broader kinase inhibition (e.g., ABL, PDGFR) |
Resistance Risk | Low (avoids ATP-site mutations) | High (susceptible to gatekeeper mutations) |
Tubulin Activity | Direct inhibition | None |
The dual targeting of Src and tubulin addresses interconnected pathways in tumor progression and therapy resistance:
Synergistic Antiproliferative Effects: Src regulates proliferative signaling (e.g., via EGFR, STAT3) and cytoskeletal dynamics (via FAK/paxillin) [2] [9]. Tubulin inhibition induces mitotic arrest, amplifying cytotoxicity when Src-mediated survival signals are concurrently blocked [3] [4]. In T315I-mutant leukemia cells (resistant to imatinib), KX2-391 achieves GI₅₀ = 18.2 nM by bypassing BCR-ABL dependency [8].
Metastasis Suppression: Src drives invasion via invadopodia formation and epithelial-mesenchymal transition (EMT) [5] [9]. KX2-391 disrupts this by:
Destabilizing microtubules required for focal adhesion turnover [3] [6].Preclinical models show reduced primary tumor growth and metastatic burden [4] [8].
Overcoming Microenvironmental Resistance: Tumor hypoxia activates Src/HIF-1α, promoting glycolysis and angiogenesis [9]. KX2-391 suppresses HIF-1α stabilization and glucose uptake while disrupting VEGF secretion. This dual action compromises metabolic adaptations that confer chemo-resistance [5] [9].
Table 3: Anticancer Effects of Dual Src/Tubulin Modulation
Biological Process | Dual-Target Impact | Therapeutic Advantage |
---|---|---|
Proliferation | Blocks Src/STAT3 survival signals; arrests mitosis via tubulin depolymerization | Synergistic cytotoxicity in resistant cells |
Invasion/Metastasis | Suppresses invadopodia (Src) and focal adhesion dynamics (tubulin) | Reduced metastatic seeding in vivo |
Metabolic Adaptation | Inhibits Src-mediated glycolysis; disrupts mitochondrial trafficking (microtubules) | Enhanced efficacy in hypoxic microenvironments |
Angiogenesis | Reduces VEGF secretion (Src inhibition); blocks endothelial cell migration (tubulin) | Tumor vasculature normalization |
Concluding Remarks
KX2-391 dihydrochloride exemplifies rational drug design leveraging dual-pathway inhibition to address cancer complexity. Its unique targeting of Src’s substrate pocket and tubulin polymerization circumvents key resistance mechanisms while providing synergistic cytotoxicity. Ongoing research explores broader applications in glioblastoma and therapy-resistant carcinomas, underscoring its potential as a foundational platform for next-generation multitargeted oncology therapeutics.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7